molecular formula C14H9F6IO3S B12535103 (4-Trifluoromethylphenyl)(phenyl)iodonium triflate

(4-Trifluoromethylphenyl)(phenyl)iodonium triflate

Cat. No.: B12535103
M. Wt: 498.18 g/mol
InChI Key: WHXDJSVPFVKGEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Trifluoromethylphenyl)(phenyl)iodonium triflate is an organoiodine compound known for its utility in various chemical reactions. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an iodonium ion. The triflate anion serves as a counterion. This compound is widely used in organic synthesis due to its ability to act as an arylating agent and a Lewis acid catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (4-trifluoromethyl)phenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a substrate molecule. This process is facilitated by the iodonium ion, which acts as an electrophile. The triflate anion stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Trifluoromethylphenyl)(phenyl)iodonium triflate is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability compared to other iodonium salts. This makes it particularly effective in arylation reactions and as a Lewis acid catalyst .

Properties

Molecular Formula

C14H9F6IO3S

Molecular Weight

498.18 g/mol

IUPAC Name

phenyl-[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1

InChI Key

WHXDJSVPFVKGEU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.